2-(2-Bromo-5-fluorophenyl)propan-2-amine
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Overview
Description
2-(2-Bromo-5-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrFN It is classified as an aromatic amine due to the presence of an amine group (NH2) bonded directly to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine typically involves the bromination and fluorination of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or its biological activity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromo-5-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrFN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3 |
InChI Key |
YNMWUXXFRXFKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
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